molecular formula C21H21N7O2S B2889125 3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-03-8

3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2889125
M. Wt: 435.51
InChI Key: VXIZPRJFJDRXLT-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H21N7O2S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as PET Tracers for Brain Imaging

Compounds structurally related to "3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine" have been developed for mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging. For instance, [(11)C]Preladenant was synthesized and evaluated, indicating favorable brain kinetics suitable for A2AR PET tracers (Zhou et al., 2014).

Antihypertensive and Antimicrobial Activities

Some derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidines, which share a similar heterocyclic core, were prepared and showed promising antihypertensive activity. This suggests that compounds with similar structures may also possess potential therapeutic benefits in cardiovascular conditions (Bayomi et al., 1999).

Additionally, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated significant antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds revealed significant analgesic and anti-inflammatory activities. These studies highlight the potential of structurally similar compounds in the treatment of pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer Activity

Metabolites of pyrimidine amines, including those structurally related to the compound of interest, have been identified as adenosine A2a receptor antagonists, indicating potential applications in cancer therapy (Rosse, 2013).

properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c1-30-16-5-2-4-15(12-16)28-21-19(24-25-28)20(22-14-23-21)27-9-7-26(8-10-27)18(29)13-17-6-3-11-31-17/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIZPRJFJDRXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one

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